5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylisopropylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, citrate
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Overview
Description
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylisopropylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, citrate is a complex organic compound with a unique structure that combines elements of furobenzopyran and benzylisopropylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylisopropylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, citrate involves multiple steps. The initial step typically includes the formation of the furobenzopyran core through a cyclization reaction. This is followed by the introduction of the benzylisopropylamino group via a substitution reaction. The final step involves the addition of the citrate group to form the complete compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylisopropylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, citrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylisopropylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylisopropylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, citrate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylisopropylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, citrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, citrate
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(isopropylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, citrate
Uniqueness
Compared to similar compounds, 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylisopropylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, citrate exhibits unique properties due to the presence of both benzyl and isopropyl groups. This combination can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
37855-77-9 |
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Molecular Formula |
C31H35NO13 |
Molecular Weight |
629.6 g/mol |
IUPAC Name |
benzyl-[2-hydroxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)oxypropyl]-propan-2-ylazanium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C25H27NO6.C6H8O7/c1-15(2)26(12-17-7-5-4-6-8-17)13-18(27)14-31-25-23-19(11-16(3)32-23)22(29)21-20(28)9-10-30-24(21)25;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11,15,18,27,29H,12-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
DATKQKVGXFCKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C(=C2O1)OCC(C[NH+](CC4=CC=CC=C4)C(C)C)O)OC=CC3=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origin of Product |
United States |
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